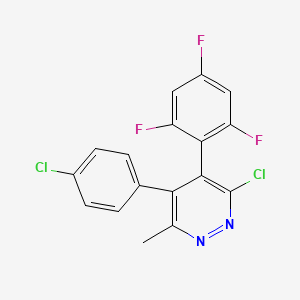

3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N2/c1-8-14(9-2-4-10(18)5-3-9)16(17(19)24-23-8)15-12(21)6-11(20)7-13(15)22/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRQTMNDYRMPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=N1)Cl)C2=C(C=C(C=C2F)F)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound 1002756-87-7: 3-Chloro-5-(6-chloropyridin-3-yl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine

Key Differences :

- Position 5 Substituent : Replaces the 4-chlorophenyl group with a 6-chloropyridin-3-yl moiety.

- Biological Activity : Both compounds exhibit fungicidal properties, but the pyridine-containing derivative may show improved binding to fungal cytochrome P450 enzymes due to nitrogen-mediated interactions .

Data Table :

| Property | Target Compound | Compound 1002756-87-7 |

|---|---|---|

| Molecular Weight | 439.7 g/mol | 440.7 g/mol |

| logP (Lipophilicity) | ~4.2 (estimated) | ~3.8 (estimated) |

| Key Substituent (Position 5) | 4-Chlorophenyl | 6-Chloropyridin-3-yl |

| Biological Application | Fungicide | Fungicide |

Bictegravir (HIV-1 Integrase Inhibitor)

Key Similarity :

Key Differences :

- Core Structure : Bictegravir features a polycyclic oxazepine-carboxamide scaffold, contrasting with the pyridazine core of the target compound.

- Functionality : The trifluorophenyl group in Bictegravir is part of a sodium salt formulation, optimizing solubility for oral administration, whereas the agrochemical derivative prioritizes hydrophobicity for foliar retention .

Computational and Structural Insights

Crystallographic Analysis

- SHELX and Mercury CSD: These tools enable comparison of crystal packing and intermolecular interactions. The target compound’s trifluorophenyl group induces dense van der Waals packing, reducing solubility but enhancing environmental persistence.

Electronic Properties

- The pyridine analogue exhibits a more delocalized electron density, altering reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.